2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Overview
Description
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and chemical properties .
Preparation Methods
The synthesis of 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tetrazole Ring: The tetrazole ring is formed via a [2+3] cycloaddition reaction between a nitrile and an azide.
Thioether Formation: The tetrazole derivative is then reacted with a chlorophenyl compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through a nucleophilic substitution reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thioether positions.
Common reagents used in these reactions include hydrazoic acid, nitriles, and various chlorophenyl derivatives . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and bind to enzymes, inhibiting their activity . Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal functions .
Comparison with Similar Compounds
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide can be compared with other tetrazole derivatives, such as:
- N-(2-Chlorophenyl)-2-{[1-(2,3-dichlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- 2-{[1-(2-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5OS/c16-10-5-1-4-8-13(10)22-15(19-20-21-22)24-9-14(23)18-12-7-3-2-6-11(12)17/h1-8H,9H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWUAZMTNPWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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